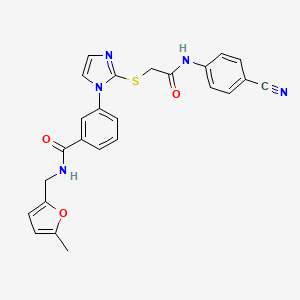

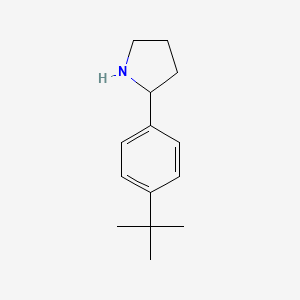

N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

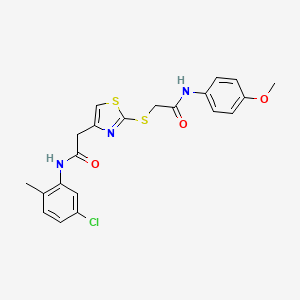

“N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a compound that contains a pyrrole ring . Pyrrole is a nitrogen-containing heterocycle and is a key structure in drug production . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2-a] pyrazines” by “1-phenyl-2-(1H-pyrrol-1-yl)ethanone” .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a nitrogen-containing heterocyclic compound . Pyrrole is a key structure in drug production, and almost 84% of molecules have at least one N atom, while 59% have at least one heterocyclic nitrogen .科学的研究の応用

Antioxidant, Analgesic, and Anti-inflammatory Properties

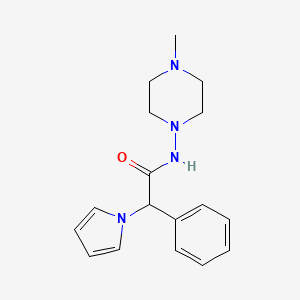

Compounds closely related to N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide have been investigated for various biological activities. For instance, a derivative, 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized and demonstrated notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities (Nayak et al., 2014).

Antimicrobial and Anticholinesterase Activities

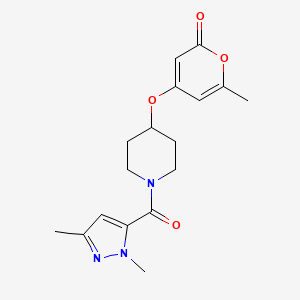

Another derivative, 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, was synthesized and evaluated for antimicrobial and anticholinesterase activities. These compounds showed significant antifungal activity, especially against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found weak (Yurttaş et al., 2015).

Anticonvulsant Activity

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been explored for their anticonvulsant properties. Several of these molecules displayed activity in maximal electroshock (MES) seizures, particularly the 3-(trifluoromethyl)anilide derivatives. Some also showed efficacy in the 6-Hz screen, an animal model of partial and therapy-resistant epilepsy. These findings highlight the potential of these derivatives in epilepsy treatment (Kamiński et al., 2015).

Potential in Antidepressant and Antipsychotic Medications

Several compounds containing 4-methylpiperazin-1-yl moiety have shown promise as potential antidepressant and antipsychotic medications. For instance, S32212, a compound combining serotonin (5-HT)2C receptor inverse agonism with α2-adrenoceptor antagonism, demonstrated several properties consistent with improved mood and cognitive performance, along with satisfactory tolerance. This suggests its utility in treating conditions like depression and anxiety (Dekeyne et al., 2012).

Antimycobacterial Activity

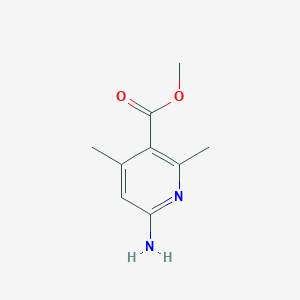

The pyrrole derivative BM212, which contains a 4-methylpiperazin-1-yl moiety, has shown significant inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. This compound also exhibited bactericidal activity against intracellular bacilli, suggesting its potential use in treating tuberculosis (Deidda et al., 1998).

Neurological Research

Compounds similar to N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide have been studied for their effects on neurological functions. For example, a derivative was synthesized and assessed for its impact on memory abilities in mice, highlighting the potential of these compounds in neurological research and treatment of memory-related disorders (Li Ming-zhu, 2008).

特性

IUPAC Name |

N-(4-methylpiperazin-1-yl)-2-phenyl-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-19-11-13-21(14-12-19)18-17(22)16(20-9-5-6-10-20)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXRJSQAUZHFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

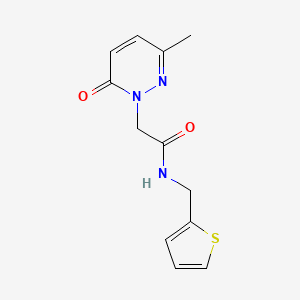

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2600020.png)

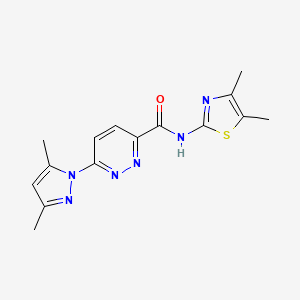

![3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2600025.png)

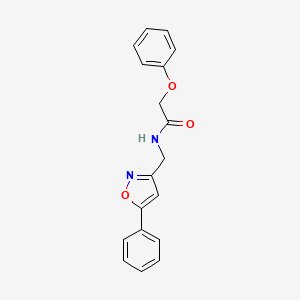

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2600037.png)

![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2600041.png)